4-Phenoxybut-2-ynoic acid

Description

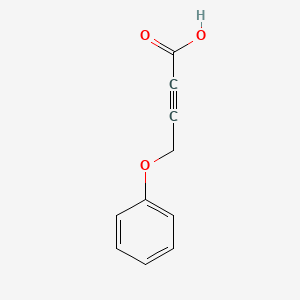

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPROWPENSPRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515194 | |

| Record name | 4-Phenoxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32978-41-9 | |

| Record name | 4-Phenoxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Phenoxybut 2 Ynoic Acid and Its Analogs

Established Synthetic Routes to 4-Phenoxybut-2-ynoic Acid

The primary and most direct method for the synthesis of this compound involves the O-alkylation of phenol (B47542) with a suitable 4-halobut-2-ynoic acid or its ester derivative. This reaction is a classical example of Williamson ether synthesis.

A typical procedure involves the deprotonation of phenol with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the addition of a 4-halobut-2-ynoate, such as ethyl 4-bromobut-2-ynoate. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether linkage. Subsequent hydrolysis of the resulting ester yields this compound.

The choice of base, solvent, and temperature can significantly influence the reaction's yield and purity. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generally leads to higher yields.

An alternative, though less common, approach involves the reaction of a phenoxy-substituted propargyl halide with carbon dioxide, typically mediated by an organometallic reagent. This method, however, can be more complex and may require stricter control of reaction conditions.

The table below summarizes the key reagents and typical conditions for the established synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Phenol | Ethyl 4-bromobut-2-ynoate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature, followed by heating |

| Phenol | Methyl 4-chlorobut-2-ynoate | Potassium Carbonate (K2CO3) | Acetone | Reflux |

The synthesis of related structures, such as 4-oxo-4-phenylbut-2-enoic acid, can be achieved through different pathways, for instance, by the reaction of benzene (B151609) with maleic anhydride.

Advanced Approaches for the Synthesis of this compound Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and versatile methods for the synthesis of this compound derivatives. These approaches offer improved control over regioselectivity and stereoselectivity, and enable the construction of more complex molecular architectures.

The functionalization of the phenoxybutynoic acid scaffold can be challenging due to the presence of multiple reactive sites. Regioselective and stereoselective methods are therefore crucial for the synthesis of specific isomers.

For the aromatic ring, electrophilic aromatic substitution reactions can be employed to introduce various substituents. The directing effect of the phenoxy group (ortho- and para-directing) can be utilized to control the position of the incoming electrophile. However, achieving high regioselectivity can sometimes be difficult and may require the use of blocking groups or specific catalysts.

Stereoselective functionalization of the butynoic acid chain is also an area of active research. While the triple bond in this compound itself is linear, subsequent transformations, such as reduction or addition reactions, can generate chiral centers. The use of chiral catalysts or auxiliaries can enable the synthesis of specific enantiomers or diastereomers.

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer powerful tools for the construction of phenoxybutynoic acid derivatives.

Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, are particularly useful. For example, a Sonogashira coupling between an aryl halide and a terminal alkyne can be used to introduce the phenoxybutynoic acid moiety onto a variety of aromatic and heteroaromatic systems.

Similarly, copper-catalyzed reactions, such as the Ullmann condensation, can be employed for the formation of the ether linkage between a phenol and a halo-substituted butynoic acid derivative. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

The table below provides an overview of some metal-catalyzed coupling reactions applicable to the synthesis of phenoxybutynoic acid derivatives.

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Sonogashira Coupling | Palladium/Copper | Aryl Halide | Terminal Alkyne | Carbon-Carbon |

| Heck Coupling | Palladium | Aryl Halide | Alkene | Carbon-Carbon |

| Suzuki Coupling | Palladium | Aryl Boronic Acid | Aryl Halide | Carbon-Carbon |

| Ullmann Condensation | Copper | Phenol | Aryl Halide | Carbon-Oxygen |

Electrochemical methods represent a green and sustainable alternative to traditional chemical synthesis. While specific examples for the direct synthesis of this compound are not widely reported, electrosynthesis has been successfully applied to the preparation of related structures.

For instance, the electrochemical oxidation of phenols can generate phenoxy radicals, which can then participate in various coupling reactions. This approach could potentially be adapted for the synthesis of phenoxybutynoic acid derivatives by trapping the phenoxy radical with a suitable butynoic acid precursor.

Electrochemical methods can also be used for the functionalization of the aromatic ring or the alkyne moiety, offering a high degree of control and selectivity. The absence of harsh chemical reagents and the use of electricity as a clean reagent are significant advantages of this approach.

Green Chemistry Principles and Sustainable Synthesis of Phenoxybutynoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound and its analogs. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient.

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For the synthesis of this compound, green approaches could involve the use of phase-transfer catalysts to facilitate the reaction in a biphasic system, thereby reducing the need for organic solvents. The use of microwave-assisted synthesis can also significantly reduce reaction times and energy consumption.

Process Optimization and Scale-Up Considerations for Research and Development

The transition from a laboratory-scale synthesis to a larger-scale production process requires careful optimization of reaction parameters and consideration of various engineering aspects.

Key considerations for the process optimization and scale-up of this compound synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the reaction mechanism and the influence of temperature, concentration, and catalyst loading on the reaction rate and equilibrium.

Mass and Heat Transfer: Ensuring efficient mixing and heat dissipation, especially in exothermic reactions, to maintain optimal reaction conditions and prevent side reactions.

Downstream Processing: Developing efficient and scalable methods for product isolation, purification, and waste treatment.

Safety and Hazard Analysis: Identifying and mitigating potential safety hazards associated with the reagents, intermediates, and reaction conditions.

The use of continuous flow reactors can offer significant advantages for the scale-up of these syntheses, providing better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

Computational Chemistry and Molecular Modeling of 4 Phenoxybut 2 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic properties of a molecule. wikipedia.org These methods range from Density Functional Theory (DFT) to high-level ab initio techniques, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. chemrxiv.org It is effective for calculating optimized molecular geometry, thermodynamic stability, and vibrational frequencies. researchgate.netnih.gov For a molecule like 4-Phenoxybut-2-ynoic acid, a common approach involves using a functional such as B3LYP with a basis set like 6-311++G(d,p). mdpi.comresearchgate.net

The optimized structure reveals key bond lengths and angles, while the calculation of vibrational frequencies allows for the theoretical prediction of its infrared and Raman spectra. scispace.com The absence of imaginary frequencies in the output confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound Note: These are representative values expected from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) and are not experimental data.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | ~3500-3300 | Broad, Strong |

| C≡C (Alkyne) | Stretching | ~2250-2200 | Weak to Medium |

| C=O (Carboxylic Acid) | Stretching | ~1750-1720 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | ~1260-1220 | Strong |

| C-O (Carboxylic Acid) | Stretching | ~1300-1250 | Medium |

Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While DFT is itself an ab initio method, "high-level" approaches like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, often leading to more accurate electronic properties at a higher computational cost. wikipedia.orgmdpi.com These methods are valuable for benchmarking results from less computationally expensive methods and for calculating precise properties such as electron affinities and ionization potentials. aps.org For this compound, such calculations would offer a highly accurate description of its electronic energy levels and wave function.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Analysis of the spatial distribution of these orbitals in this compound would reveal that the HOMO is likely localized on the electron-rich phenoxy group, while the LUMO may be distributed across the electron-withdrawing carboxylic acid and alkyne moieties, indicating the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative of typical results from a DFT calculation.

| Parameter | Energy (eV) | Implication |

| EHOMO | ~ -6.5 | Electron-donating capability |

| ELUMO | ~ -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. ymerdigital.com It is useful for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. mdpi.com In an MEP map of this compound, regions of negative potential (typically colored red) would be found around the electronegative oxygen atoms of the carboxyl and ether groups, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as a site for nucleophilic attack. mdpi.comymerdigital.com

The Fukui function is a more quantitative local reactivity descriptor derived from DFT. ymerdigital.comresearchgate.net It helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as the number of electrons is altered. semanticscholar.org This analysis provides a more detailed prediction of regioselectivity in chemical reactions than MEP alone. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researching.cnmpg.de It transforms the calculated wave function into a set of localized orbitals corresponding to the familiar chemical concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. mpg.deuba.ar

For this compound, NBO analysis can quantify the stability arising from intramolecular charge transfer. nih.gov Key interactions would include the delocalization of electron density from the oxygen lone pairs (donor orbitals) of the phenoxy and carboxylic acid groups into the antibonding orbitals (acceptor orbitals) of adjacent C-C, C=O, or C≡C bonds. The second-order perturbation energy (E(2)) associated with these donor-acceptor interactions provides a measure of their stabilizing effect. nih.gov

Table 3: Plausible NBO Donor-Acceptor Interactions in this compound Note: This table illustrates the type of stabilizing interactions that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O)ether | π(C-C)phenyl | High | Resonance stabilization |

| LP(O)carbonyl | π(C-O)ether | Moderate | Hyperconjugation |

| π(C≡C) | π(C=O) | Moderate | Conjugation |

| LP(O)ether | σ(C-C)alkyne | Low | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions, such as those with solvent molecules. mdpi.com

An MD simulation of this compound, for example in an aqueous environment, would reveal its accessible conformations by monitoring properties like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over time. dovepress.com It would also provide detailed information on the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.govnih.gov This analysis is crucial for understanding how the molecule behaves in a realistic biological or chemical environment. mdpi.com

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The accuracy of these predictions can be high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR when appropriate computational models are used nih.gov.

The process typically involves optimizing the molecular geometry of this compound in a simulated environment and then calculating the nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the phenyl ring are expected to show shifts characteristic of aromatic systems, while the acetylenic carbons will have distinct chemical shifts due to the triple bond's magnetic anisotropy. The chemical shifts of the methylene (B1212753) and carboxylic acid groups are also predictable based on their electronic environments.

Below are tables representing the kind of data generated from such in silico predictions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would be generated from specific computational software.)

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Carboxylic Acid) | 10.0 - 12.0 |

| H (Aromatic, ortho) | 7.0 - 7.2 |

| H (Aromatic, meta) | 7.3 - 7.5 |

| H (Aromatic, para) | 7.1 - 7.3 |

| H (Methylene) | 4.8 - 5.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would be generated from specific computational software.)

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 155 - 160 |

| C (Aromatic, C-O) | 158 - 162 |

| C (Aromatic, ortho) | 115 - 120 |

| C (Aromatic, meta) | 129 - 132 |

| C (Aromatic, para) | 122 - 125 |

| C (Alkyne, C-CH₂) | 80 - 85 |

| C (Alkyne, C-COOH) | 85 - 90 |

| C (Methylene) | 55 - 60 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxybutynoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of more potent analogs.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of phenoxybutynoic acid derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), cross-validated R² (q²), and external validation on a separate test set of compounds.

A hypothetical QSAR study on a series of phenoxybutynoic acid derivatives might yield an equation similar to the following:

Biological Activity (log 1/IC₅₀) = a(LogP) - b(Molecular Weight) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients for the respective descriptors, and 'd' is a constant. Such a model could indicate that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.

A study on structurally related phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors successfully developed a QSAR model with good predictive power (r² = 0.98, q² = 0.90), demonstrating the utility of this approach for this class of compounds nih.gov.

Table 3: Example of a QSAR Model for Phenoxybutynoic Acid Derivatives (Note: This is a hypothetical model for illustrative purposes.)

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | +0.5 | Positive |

| Molecular Weight | -0.01 | Negative |

| Dipole Moment | +0.2 | Positive |

| Model Statistics | ||

| R² | 0.85 | |

| q² | 0.75 |

This type of QSAR model would be instrumental in the virtual screening of new phenoxybutynoic acid derivatives and in prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Phenoxybut 2 Ynoic Acid Derivatives

Impact of Substituent Modifications on Chemical Reactivity and Biological Activity

Modifications to the phenoxy and carboxylic acid moieties of 4-phenoxybut-2-ynoic acid are predicted to significantly influence its chemical reactivity and biological profile. Alterations to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic environment of the entire molecule.

Table 1: Predicted Effects of Phenyl Ring Substituents on the Properties of this compound Derivatives

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Potential Impact on Biological Activity |

| Ortho, Para | Electron-donating (e.g., -OCH₃, -CH₃) | Increased electron density on the phenyl ring and oxygen atom, potentially affecting binding interactions. | May enhance binding to electron-deficient biological targets. |

| Meta | Electron-donating (e.g., -OCH₃, -CH₃) | Inductive electron donation, with less resonance effect compared to ortho/para positions. | Could lead to nuanced changes in binding affinity and selectivity. |

| Ortho, Para | Electron-withdrawing (e.g., -Cl, -NO₂) | Decreased electron density on the phenyl ring and oxygen, potentially altering intermolecular forces. | May improve cellular uptake or modify metabolic stability. |

| Meta | Electron-withdrawing (e.g., -Cl, -NO₂) | Inductive electron withdrawal, influencing the acidity of the carboxylic acid. | Could affect ionization at physiological pH and interaction with biological membranes. |

Similarly, modifications of the carboxylic acid group, for instance, through esterification or amidation, would directly impact the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. These changes are critical for the molecule's interaction with biological targets.

Stereochemical Influence on Molecular Interactions and Resultant Properties

While this compound itself does not possess a chiral center, the introduction of substituents on the but-2-ynoic acid chain or on the phenyl ring could lead to the formation of stereoisomers. The spatial arrangement of atoms in these isomers would be a critical determinant of their interaction with chiral biological macromolecules such as enzymes and receptors.

The three-dimensional shape of a molecule dictates its ability to fit into the binding site of a protein. Enantiomers, for example, can exhibit significantly different biological activities, with one being active while the other is inactive or even exhibits a different or adverse effect. The specific stereochemistry would influence the orientation of key functional groups, thereby affecting the strength and nature of intermolecular interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Correlation between Molecular Architecture and Pharmacokinetic/Pharmacodynamic Relevant Properties (from a chemical structure perspective)

Pharmacokinetic Considerations:

Lipophilicity: The balance between the hydrophilic carboxylic acid group and the lipophilic phenoxy and alkyne fragments will govern the molecule's LogP value. Substituents on the phenyl ring can be used to fine-tune this property, which is crucial for membrane permeability and absorption.

Metabolic Stability: The phenoxy ether linkage and the alkyne group may be susceptible to metabolic transformations by cytochrome P450 enzymes. The introduction of blocking groups at metabolically labile sites could enhance the compound's half-life.

Solubility: The carboxylic acid group confers aqueous solubility, particularly at physiological pH where it will be deprotonated. Esterification would decrease this solubility, potentially affecting formulation and bioavailability.

Pharmacodynamic Considerations:

Target Binding: The spatial arrangement of the phenoxy ring, the alkyne bond, and the carboxylic acid is crucial for specific interactions with a biological target. The rigidity of the alkyne bond may serve to hold the phenoxy and carboxylic acid groups in a specific orientation conducive to binding.

Receptor/Enzyme Interaction: The carboxylic acid can act as a key hydrogen bond donor/acceptor or form ionic interactions with positively charged residues in a binding pocket. The phenoxy group can engage in hydrophobic or pi-stacking interactions.

Rational Design Principles for Optimized Phenoxybutynoic Acid Derivatives

Based on the foundational principles of medicinal chemistry, a rational design approach for optimizing this compound derivatives would involve a systematic exploration of its chemical space.

Key Design Strategies:

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to modulate acidity, binding interactions, and pharmacokinetic properties.

Structure-Based Design: If a specific biological target is identified, computational modeling and X-ray crystallography can be employed to design derivatives that fit optimally into the binding site, maximizing potency and selectivity.

Conformational Constraint: The introduction of cyclic structures or bulky groups could be used to lock the molecule into a specific, biologically active conformation, potentially increasing affinity for the target.

Pharmacophore Mapping: By synthesizing and testing a library of derivatives with systematic variations, a pharmacophore model can be developed. This model would define the essential structural features and their spatial arrangement required for biological activity, guiding the design of more potent and selective compounds.

Further empirical research, including synthesis and biological evaluation of a diverse set of this compound derivatives, is essential to validate these theoretical principles and to fully elucidate the structure-activity relationships for this class of compounds.

Applications in Medicinal Chemistry Research Utilizing 4 Phenoxybut 2 Ynoic Acid Scaffolds

Design and Synthesis of Novel Bioactive Agents

The design and synthesis of new bioactive compounds are foundational to drug discovery. The 4-phenoxybut-2-ynoic acid structure offers several key features for this purpose: the phenoxy group can be substituted to modulate lipophilicity and target interactions, the alkyne linker provides structural rigidity, and the carboxylic acid group serves as a handle for forming various derivatives or as a key pharmacophoric element for target binding.

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for drug optimization. The process of lead identification involves screening diverse chemical libraries to find "hits," which are then refined into leads. The this compound scaffold is a valuable starting point for generating such libraries.

Optimization strategies focus on improving the lead's efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). For a scaffold like this compound, optimization may involve:

Modification of the Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) on the phenyl ring to enhance binding affinity and metabolic stability.

Alteration of the Carboxylic Acid: Converting the acid to esters, amides, or other bioisosteres to modify solubility, permeability, and prodrug potential.

Scaffold Hopping: Replacing parts of the scaffold, for instance, the phenoxy group with other aromatic or heterocyclic systems, to discover new chemical classes with improved properties.

These optimization cycles, guided by computational modeling and biological testing, aim to develop a preclinical candidate with desirable drug-like properties.

Exploitation of this compound as a Core Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure can act as a core pharmacophore by presenting key interaction points in a well-defined spatial arrangement. The carboxylic acid can act as a hydrogen bond donor and acceptor or form ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. The phenoxy group can participate in hydrophobic and π-stacking interactions, while the rigid alkyne linker ensures a precise distance and orientation between these two key features. This defined geometry is crucial for high-affinity binding to targets such as enzymes or receptors.

Exploration of Anti-Fungal Activity (derived from studies on related azole and thiazole (B1198619) derivatives with similar core structures)

The search for new antifungal agents is driven by the rise of drug-resistant fungal infections. Azole and thiazole derivatives are prominent classes of antifungal drugs. Azoles, which include imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, voriconazole), function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). drugs.com This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. drugs.com Its inhibition disrupts membrane integrity, leading to fungal cell death. drugs.com

Thiazole derivatives have also shown potent antifungal activity, often by targeting the fungal cell wall or membrane. nih.gov Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism for some thiazoles may be related to disrupting the structure of the fungal cell wall or cell membrane. nih.govnih.gov

The this compound scaffold can be integrated into novel azole and thiazole structures to create hybrid molecules with potential antifungal activity. The phenoxy group and the carboxylic acid moiety can be modified to optimize interactions with the fungal target, leveraging the established mechanisms of these heterocyclic systems.

| Compound Class | Organism | Reported Activity (MIC) |

|---|---|---|

| Azole Derivatives (general) | Candida albicans | Variable, potent inhibition |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 µg/mL |

| New Azole Derivatives containing 1,2,3-triazole | C. albicans SC5314 | MIC₅₀ < 1.52 µg/mL for lead compounds |

Development of Anti-Cancer Agents (derived from studies on related flavonoid and quinolone derivatives)

Flavonoids and quinolones are two classes of compounds extensively studied for their anticancer properties. Flavonoids, which are natural polyphenolic compounds, exert anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation. researchgate.netnih.gov Quinolone derivatives have also demonstrated potent activity against various cancer cell lines. nih.gov Some fluorinated 2-phenyl-4-quinolone derivatives, for instance, have shown powerful cytotoxic activities, with log GI₅₀ values below -8.00 against renal and melanoma tumor cell lines. nih.gov The mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases, or interference with microtubule polymerization. nih.gov

The this compound scaffold can serve as a linker or building block to create novel flavonoid and quinolone analogs. For example, it could be used to synthesize hybrids of quinoline (B57606) and chalcones, which are known tubulin inhibitors. researchgate.net A study on 4-anilinoquinolinylchalcone derivatives showed high cytotoxicity against breast cancer cells (MDA-MB-231) with IC₅₀ values under 2.03 μM, while remaining non-cytotoxic to normal cells. mdpi.com This suggests that incorporating the this compound moiety could lead to new compounds that target tubulin or other critical cancer pathways, potentially with improved efficacy and selectivity.

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) |

|---|---|---|

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (13) | Renal, Melanoma | log GI₅₀ < -8.00 |

| 6,7-methylenedioxy-4-phenyl-2-quinolone (4-PQ) derivatives | HL-60, Hep3B, H460 | 0.4 - 1.0 µM |

| 4-Anilinoquinolinylchalcone derivatives | MDA-MB-231 (Breast) | < 2.03 µM |

| Quercetin and Triphenylphosphine Hybrids | Various | Potent antiproliferative activity |

Probing Protein-Ligand Interactions and Mechanisms of Action (from a chemical binding perspective)

Understanding how a molecule binds to its protein target is crucial for rational drug design. The chemical features of the this compound scaffold dictate its potential interactions. The terminal carboxylate is a strong hydrogen bond acceptor and donor and can form salt bridges with basic amino acid residues. The phenoxy group provides a surface for hydrophobic interactions and can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The alkyne linker is linear and rigid, which restricts the conformational freedom of the molecule, ensuring that the pharmacophoric groups are held in a specific orientation for optimal binding.

Molecular docking studies on related structures provide insight into these interactions. For example, docking of 4-phenyl-2-quinolone derivatives into the colchicine-binding site of tubulin revealed key interactions responsible for their antimitotic activity. nih.gov Similarly, docking of phenoxyalkylcarboxylic acid derivatives into the ligand-binding domain of PPARα showed interactions with essential amino acid residues that activate the receptor. nih.gov These studies highlight how the different components of such scaffolds contribute to binding affinity and specificity, a principle that is directly applicable to derivatives of this compound.

Prodrug Strategies and Metabolic Stability Studies (focusing on chemical aspects of derivatization)

Prodrugs are inactive precursors that are converted into active drugs within the body, often through enzymatic cleavage. nih.gov This strategy is frequently used to overcome poor solubility, permeability, or metabolic instability. nih.govebrary.net The carboxylic acid group of this compound is an ideal handle for prodrug derivatization. It can be converted into an ester, which masks the polar carboxylic acid, increasing the molecule's lipophilicity and ability to cross cell membranes. Once inside the cell or in circulation, ubiquitous esterase enzymes cleave the ester bond, releasing the active carboxylic acid. ebrary.net This approach has been successfully used for numerous drugs containing a carboxylic acid moiety. ebrary.net

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. frontiersin.orgresearchgate.net A compound that is metabolized too quickly will have a short duration of action. The this compound scaffold has sites that may be susceptible to metabolism, such as the phenoxy ring, which can undergo hydroxylation by cytochrome P450 enzymes. Medicinal chemists can improve metabolic stability by introducing blocking groups, such as fluorine atoms, at positions likely to be metabolized. For example, replacing a hydrogen atom with a fluorine atom can prevent enzymatic hydroxylation at that site, thereby increasing the compound's half-life in the body. nih.gov In vitro assays using liver microsomes or hepatocytes are used to assess metabolic stability and guide these chemical modifications. frontiersin.orgresearchgate.net

Applications in Advanced Organic Synthesis and Catalysis of 4 Phenoxybut 2 Ynoic Acid

Utilization as a Versatile Organic Building Block for Diverse Chemical Transformations

The molecular architecture of 4-phenoxybut-2-ynoic acid makes it an exceptionally versatile organic building block. The presence of three distinct functional groups—the phenoxy ether, the alkyne, and the carboxylic acid—allows for a wide range of selective chemical modifications. This multifunctionality enables its participation in a variety of synthetic strategies, including cascade reactions and multicomponent reactions, which are highly valued for their efficiency and atom economy in constructing complex molecular frameworks.

The alkyne group is a particularly reactive handle for numerous transformations. It can readily participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (click chemistry), to form highly substituted triazoles. Furthermore, the triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrofunctionalization, to introduce new functionalities and stereocenters. The carboxylic acid moiety provides a site for esterification, amidation, and conversion to other carbonyl derivatives, allowing for its incorporation into larger molecules such as peptides, polymers, and macrocycles. The phenoxy group, while generally more stable, can be modified through aromatic substitution reactions, offering further avenues for structural diversification.

The strategic placement of these functional groups allows for intramolecular reactions, leading to the formation of heterocyclic compounds. For instance, under appropriate conditions, the carboxylic acid could potentially interact with the alkyne in cyclization reactions to form lactones, which are common motifs in many biologically active molecules. The diverse reactivity of this compound is summarized in the table below, highlighting its potential in various chemical transformations.

| Functional Group | Potential Transformations | Resulting Structures |

| Alkyne | Cycloadditions, Hydrogenation, Halogenation, Hydration | Triazoles, Alkenes, Alkanes, Ketones |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Phenoxy Group | Electrophilic Aromatic Substitution | Substituted Phenyl Ethers |

| Combined | Intramolecular Cyclization | Lactones, Heterocycles |

This table illustrates the potential chemical transformations of this compound, showcasing its versatility as an organic building block.

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, and this compound offers multiple avenues for participating in these crucial reactions. The terminal alkyne, after activation, can act as a nucleophile in coupling reactions. For instance, in Sonogashira coupling, the terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper co-catalyst to form a new C-C bond. This reaction is highly valuable for the synthesis of conjugated enynes and arylated alkynes.

Furthermore, the carboxylic acid group can be used to direct C-H activation reactions. In the presence of a suitable transition metal catalyst, the carboxylate can act as a directing group, facilitating the functionalization of otherwise inert C-H bonds on the phenoxy ring or at other positions in the molecule. This approach allows for the efficient construction of complex molecular architectures from simple precursors.

The alkyne moiety can also participate in various metal-catalyzed C-C bond-forming reactions, such as hydroformylation and carboxylation, to introduce additional carbon-based functional groups. The versatility of this compound in C-C bond formation is further exemplified by its potential use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often with the formation of multiple C-C bonds.

Development of Novel Organometallic Complexes with Phenoxybutynoic Acid Ligands

The ability of this compound to act as a ligand for transition metals opens up a vast area of research in organometallic chemistry and catalysis. The presence of both a hard donor (the carboxylate oxygen) and soft donors (the alkyne and the phenoxy oxygen) allows it to bind to a variety of metal centers, forming stable and well-defined organometallic complexes.

This compound is an excellent candidate for the design of hemilabile ligands. Hemilability refers to the ability of a ligand to have one donor atom that can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation. In the case of this compound, the carboxylate group can form a strong bond with a metal center, while the alkyne or the phenoxy oxygen can act as the labile donor.

This hemilabile behavior is crucial for catalytic applications, as it allows the catalyst to be both stable and highly active. The coordination chemistry of phenoxybutynoic acid ligands with various transition metals, such as titanium, nickel, and aluminum, has been explored, leading to the synthesis of novel complexes with interesting structural and electronic properties. The specific coordination mode can be tuned by modifying the substituents on the phenoxy ring or by changing the metal center, providing a high degree of control over the resulting complex's properties.

Organometallic complexes bearing phenoxybutynoic acid ligands have shown promise in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, these complexes can be used to catalyze a variety of organic transformations, including polymerization, oligomerization, and various C-C and carbon-heteroatom bond-forming reactions. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. For example, titanium complexes with phenoxy-imine ligands have been successfully used for olefin polymerization.

For heterogeneous catalysis, these complexes can be immobilized on solid supports, such as silica (B1680970) or polymers. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The supported catalysts can be used in continuous flow reactors, making them highly attractive for industrial applications. The development of such catalytic systems is an active area of research, with the potential to lead to more sustainable and efficient chemical processes.

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Titanium | Phenoxy-imine | Ethylene Polymerization | acs.org |

| Nickel | 2-(1H-benzimidazol-2-yl)-phenoxy | Ethylene Oligomerization | academie-sciences.fr |

| Aluminum | Phenoxy-imine | Ring-Opening Polymerization | dntb.gov.ua |

This table presents examples of organometallic complexes with phenoxy-containing ligands and their applications in catalysis.

Synthesis of Complex Natural Product Analogs

The synthesis of natural products and their analogs is a major driving force in organic chemistry, often leading to the discovery of new therapeutic agents. The unique structural features of this compound make it a valuable precursor for the synthesis of complex natural product analogs. Its rigid backbone can serve as a scaffold for the construction of macrocycles and other complex ring systems.

The alkyne functionality is particularly useful in this context, as it can be transformed into a variety of other functional groups found in natural products, such as alkenes, ketones, and carboxylic acids. Furthermore, the use of C-H functionalization strategies, as discussed earlier, can enable the late-stage modification of complex intermediates derived from this compound, providing rapid access to a library of natural product analogs for biological screening. nih.govrsc.orgnih.gov

The development of synthetic routes to natural product analogs often relies on the strategic use of versatile building blocks that can be elaborated in a controlled and efficient manner. This compound, with its combination of reactive functional groups and a rigid framework, is well-suited for this purpose. Its application in this area is expected to grow as new synthetic methodologies are developed to exploit its full potential.

Applications in Materials Science Research Involving 4 Phenoxybut 2 Ynoic Acid Derivatives

Integration into Polymeric Materials and Composites

The structure of 4-phenoxybut-2-ynoic acid suggests its derivatives could be valuable monomers or additives in the synthesis of novel polymeric materials and composites. The carboxylic acid group can be readily converted into esters or amides, which are common monomers for polymerization reactions such as polycondensation to form polyesters or polyamides. The alkyne group offers a site for "click" chemistry, a versatile and efficient method for polymer modification and the creation of complex polymer architectures.

The incorporation of the rigid phenoxy group into a polymer backbone would be expected to influence the material's properties, potentially increasing its thermal stability and altering its mechanical characteristics. Furthermore, the presence of the aromatic ring could enhance properties such as refractive index or provide sites for further functionalization.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer Derivative | Resulting Polymer Class | Potential Properties |

| Polycondensation | Diol or diamine esters of this compound | Polyesters or Polyamides | Enhanced thermal stability, modified mechanical properties |

| "Click" Chemistry (e.g., CuAAC) | Azide- or alkyne-terminated polymers with this compound derivatives | Graft copolymers, block copolymers | Tailorable architecture, functional side chains |

| Radical Polymerization | Acrylate or methacrylate (B99206) esters of this compound | Polyacrylates or Polymethacrylates | Functional polymers with pendant phenoxyalkynoic groups |

Development of Advanced Functional Materials

The molecular structure of this compound derivatives makes them intriguing candidates for the development of advanced functional materials with tailored properties.

Self-Assembled Crystalline Materials

Aromatic carboxylic acids are known to form well-defined crystalline structures through hydrogen bonding and π-π stacking interactions. nih.govacs.orgresearchgate.net Derivatives of this compound, with their combination of a carboxylic acid, a phenyl ring, and a linear alkyne unit, could self-assemble into unique supramolecular architectures. The interplay between hydrogen bonds from the carboxylic acid groups and π-stacking from the phenoxy groups could direct the formation of ordered crystalline materials with interesting optical or electronic properties. The linear and rigid nature of the but-2-ynoic acid chain would further influence the packing and dimensionality of the resulting self-assembled structures.

Nanomaterials and Microelectromechanical Systems (MEMS) Applications (from a materials perspective)

The alkyne functionality in this compound derivatives is particularly relevant for the surface functionalization of nanomaterials. nih.govhiyka.comacs.orgacs.org Gold nanoparticles, for instance, can be readily functionalized with alkyne-terminated molecules to create stable, tailored surfaces for applications in sensing and catalysis. nih.govhiyka.comacs.orgsigmaaldrich.com The phenoxy group could introduce specific surface properties, such as hydrophobicity or affinity for other aromatic molecules.

In the context of MEMS, thin films of polymers derived from this compound could potentially be used as functional coatings. The ability to precisely control the polymer structure through methods like "click" chemistry would be advantageous in creating surfaces with specific adhesion or lubrication properties required in microdevices.

Biomedical Engineering Applications (from a materials perspective)

The potential biocompatibility and biodegradability of polymers derived from phenoxyalkanoic acids make them interesting candidates for biomedical applications.

Design of Tissue Scaffolds

Biodegradable polymers are crucial for creating temporary scaffolds that support tissue regeneration and then degrade as new tissue forms. Polyesters and polyamides are common classes of biodegradable polymers used for this purpose. By synthesizing polyesters or polyamides from derivatives of this compound, it might be possible to create scaffolds with tailored degradation rates and mechanical properties. The phenoxy group could also be used to attach bioactive molecules to the scaffold surface to promote cell adhesion and growth.

Materials for Drug Delivery Systems

Table 2: Potential Biomedical Applications of Polymers from this compound Derivatives

| Application | Material Type | Key Features |

| Tissue Scaffolds | Biodegradable polyesters or polyamides | Tunable degradation, potential for surface functionalization |

| Drug Delivery | Nanoparticles, Hydrogels | Controlled release, encapsulation of hydrophobic drugs |

Future Perspectives and Emerging Research Avenues for 4 Phenoxybut 2 Ynoic Acid

Exploration of Undiscovered Reactivity and Novel Chemical Transformations

The inherent reactivity of the carboxylic acid and the carbon-carbon triple bond in 4-Phenoxybut-2-ynoic acid presents a fertile ground for discovering novel chemical transformations. While its basic reactivity is understood, a vast expanse of its chemical space remains to be explored. Future research will likely focus on leveraging the electronic and steric properties of the phenoxy group to control the regioselectivity and stereoselectivity of reactions involving the alkyne and carboxylic acid functionalities.

One promising area of investigation is the development of novel cycloaddition reactions. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the alkyne in dipolar cycloadditions, leading to the synthesis of unique heterocyclic scaffolds. For instance, the reaction of this compound with various dipoles could yield a diverse library of pyrazoles, isoxazoles, and triazoles, which are prevalent motifs in pharmacologically active compounds.

Furthermore, the development of catalytic systems that can selectively functionalize the alkyne moiety in the presence of the carboxylic acid is a significant challenge and a key area for future research. This could involve the design of novel transition-metal catalysts for reactions such as hydrofunctionalization, carbofunctionalization, and cross-coupling reactions, expanding the synthetic utility of this compound and its derivatives. The exploration of tandem reactions, where multiple transformations occur in a single pot, could also lead to the efficient construction of complex molecular architectures from this relatively simple starting material.

| Transformation Type | Potential Products | Research Focus |

| Cycloaddition Reactions | Pyrazoles, Isoxazoles, Triazoles | Regio- and stereoselective control |

| Catalytic Functionalization | Functionalized alkenes and alkanes | Development of selective catalysts |

| Tandem Reactions | Complex polycyclic compounds | Efficient synthesis of molecular complexity |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research, and this compound is an ideal candidate for such a synergistic approach. AI and ML algorithms can be employed to predict the reactivity of this compound under various conditions, accelerating the discovery of new reactions and optimizing existing ones.

Machine learning models can be trained on large datasets of known reactions of alkynes and carboxylic acids to predict the most likely outcomes of reactions involving this compound with a wide range of reactants. This predictive power can save significant time and resources by prioritizing experiments with the highest probability of success. Furthermore, AI can be used to design novel chemical transformations by exploring vast virtual chemical spaces and identifying promising reaction pathways that may not be apparent to human chemists.

In the context of drug discovery, ML models can predict the biological activity and pharmacokinetic properties of derivatives of this compound. By analyzing the structural features of these virtual compounds, AI algorithms can identify candidates with a high likelihood of being effective drugs for specific diseases. This in silico screening process can dramatically shorten the timeline for the development of new therapeutics. The use of AI can also help in understanding the reaction mechanisms by analyzing computational and experimental data to identify key intermediates and transition states.

| Application of AI/ML | Potential Outcome | Impact |

| Reactivity Prediction | Accelerated discovery of new reactions | Increased efficiency in synthetic chemistry |

| De Novo Drug Design | Identification of novel drug candidates | Faster and more cost-effective drug discovery |

| Mechanistic Studies | Deeper understanding of reaction pathways | Design of more efficient and selective reactions |

Innovations in Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and future research on this compound will undoubtedly be influenced by this paradigm shift. The focus will be on developing environmentally benign and economically viable processes for its synthesis and subsequent transformations.

One key area of innovation will be the use of renewable feedstocks and greener solvents. Researchers will likely explore biosynthetic pathways or the use of biomass-derived starting materials for the synthesis of this compound, reducing the reliance on petrochemicals. The use of water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental impact of its synthesis and derivatization.

Catalysis will play a central role in the development of sustainable synthetic routes. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, can minimize waste and energy consumption. For instance, enzymatic reactions could be employed for the selective transformation of this compound, offering high selectivity under mild reaction conditions. The development of continuous flow processes for the synthesis and modification of this compound can also contribute to a more sustainable and scalable production.

| Green Chemistry Approach | Benefit | Example |

| Renewable Feedstocks | Reduced carbon footprint | Synthesis from biomass-derived precursors |

| Green Solvents | Minimized environmental pollution | Reactions in water or supercritical CO2 |

| Catalysis | Increased efficiency and reduced waste | Use of recyclable heterogeneous or biocatalysts |

| Flow Chemistry | Improved safety and scalability | Continuous production in microreactors |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The versatile structure of this compound makes it an attractive building block for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. Its potential biological activity and its ability to be incorporated into larger molecular assemblies open up a wide range of exciting research avenues.

In the realm of chemical biology, derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. For example, compounds derived from it could be investigated for their antibacterial or anticancer properties, similar to other butenoic acid derivatives. nih.govresearchgate.net The phenoxy group can be modified to tune the compound's interaction with biological targets, and the alkyne functionality can be used for "click" chemistry to attach fluorescent tags or other reporter groups.

In materials science, this compound can serve as a monomer or a cross-linking agent for the synthesis of novel polymers and functional materials. The rigid alkyne unit can impart desirable thermal and mechanical properties to polymers, while the phenoxy and carboxylic acid groups can be used to control their solubility, self-assembly, and interaction with other materials. For instance, it could be used to create new types of hydrogels, liquid crystals, or organic semiconductors with tailored properties for applications in electronics, photonics, and biomedicine.

| Interdisciplinary Field | Potential Application | Research Direction |

| Chemical Biology | Biological probes, therapeutic agents | Synthesis and biological evaluation of derivatives |

| Materials Science | Polymers, functional materials | Design of materials with tailored properties |

| Medicinal Chemistry | Drug discovery and development | Structure-activity relationship studies |

Q & A

Q. What are the critical safety protocols for handling this compound in vivo studies?

- Methodological Answer : Use fume hoods for weighing and dissolution. Administer via oral gavage or intraperitoneal injection with appropriate vehicle controls (e.g., DMSO/saline). Monitor acute toxicity (LD₅₀) and adhere to institutional animal care guidelines (e.g., IACUC). Dispose of waste via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.